Subnanomolar Kinase Inhibition Potential: Scaffold Validation via US10053458
Derivatives built on the 5-chloro-2-(piperidin-4-yl)pyridine scaffold are validated in patent literature as potent kinase inhibitors. A representative compound from patent US10053458, identified by BindingDB as CHEMBL3608526, demonstrated an IC50 of 0.380 nM against the ALK tyrosine kinase receptor [1]. This provides a class-level benchmark, substantiating the scaffold's capability to achieve ultra-high potency when properly elaborated, a crucial differentiator from less studied pyridine-piperidine isomers for procurement decisions in kinase drug discovery programs.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.380 nM (representative derivative of the target scaffold) |
| Comparator Or Baseline | Baseline for a potent kinase inhibitor; typical lead compound criteria often set at <100 nM. |
| Quantified Difference | The reported potency is >250-fold below a common 100 nM lead threshold, indicating a highly promising chemical starting point. |
| Conditions | Proliferation inhibitory activity against ALK, as described in US Patent US10053458 (BindingDB Assay ID 1, entry 237). |
Why This Matters
This data de-risks the scaffold for procurement, confirming that it has been successfully advanced to subnanomolar inhibitors in patented therapeutic programs, which is not a given for any generic building block.
- [1] BindingDB. Affinity Data for CHEMBL3608526 representing a compound from US Patent 10053458. View Source
